3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrClF3O2 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the benzene ring
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid. For instance, the compound’s stability could be affected by temperature and storage conditions . The compound’s action and efficacy could also be influenced by factors such as the pH of the environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It serves as an intermediate in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)benzoic acid
- 3-Bromo-4-chlorobenzoic acid
Comparison: Compared to its analogs, 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWJANKPJZEQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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